molecular formula C9H9B B1330259 (3-Bromoprop-1-en-2-yl)benzene CAS No. 3360-54-1

(3-Bromoprop-1-en-2-yl)benzene

Cat. No.: B1330259
CAS No.: 3360-54-1
M. Wt: 197.07 g/mol
InChI Key: RMMHOFFPGKSRDI-UHFFFAOYSA-N
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Description

(3-Bromoprop-1-en-2-yl)benzene: is an organic compound with the molecular formula C₉H₉Br . It is also known by other names such as 1-bromo-2-phenyl-2-propene and 2-phenyl-3-bromo-1-propene . This compound is characterized by a bromine atom attached to a propene chain, which is further connected to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive bromine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoprop-1-en-2-yl)benzene typically involves the bromination of allylbenzene. One common method includes the reaction of allylbenzene with bromine in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective addition of bromine to the propene chain .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Bromoprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include phenylpropanol, phenylpropionitrile, and phenylpropylamines.

    Addition Reactions: Products include dibromo derivatives, hydrogenated compounds, and halohydrins.

    Oxidation Reactions: Products include epoxides and alcohols.

Scientific Research Applications

Chemistry: (3-Bromoprop-1-en-2-yl)benzene is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also explored for its potential use in drug development due to its ability to form covalent bonds with biological targets .

Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and dyes. Its reactivity makes it valuable in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of (3-Bromoprop-1-en-2-yl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create diverse chemical structures .

Comparison with Similar Compounds

  • 1-Bromo-2-phenylpropane
  • 2-Bromo-1-phenylpropane
  • 3-Bromo-1-phenylpropane

Comparison: (3-Bromoprop-1-en-2-yl)benzene is unique due to the presence of both a bromine atom and a double bond in the propene chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts, which may only have a single reactive site .

Properties

IUPAC Name

3-bromoprop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMHOFFPGKSRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284150
Record name (3-bromoprop-1-en-2-yl)benzene
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Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3360-54-1
Record name 3360-54-1
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Record name (3-bromoprop-1-en-2-yl)benzene
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Record name (3-bromoprop-1-en-2-yl)benzene
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Synthesis routes and methods I

Procedure details

A mixture of 2-phenylprop-1-ene (14.16 g, 0.12 mol), N-bromosuccinimide (13.5 g, 72 mmol) and α,α'-azoisobutyronitrile (1.5 mg) in carbon tetrachloride (7.5 mL) was placed in a pre-heated oil bath at 170° C. (the internal temperature rose to 110° C.). The slurry was stirred vigorously at this temperature for 2 h. and was then allowed to cool to ambient temperature. The mixture was filtered, washing with carbon tetrachloride, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with hexane to give the title compound as an oil (320 mg). 1H NMR (250 MHz, CDCl3) δ(7.85-7.81 (2 H, m), 7.75-7.63 (3 H, m), 5.89 (1 H, s), 5.82 (1 H, s), and 4.72 (2 H, s).
Quantity
14.16 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
1.5 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-phenylpropene (22.4 g, 190 mmoles), N-bromosuccinimide (23.7 g, 133 mmoles) and bromobenzene (76 ml) was superheated on an oil bath at 160° C. until the N-bromosuccinimide was dissolved. The reaction mixture was cooled to room temperature, and the precipitate was subsequently removed by filtration and washed with chloroform. The filtrate was purified by distillation under reduced pressure to obtain 12.1 g of 3-bromo-2-phenylpropene (b.p. 80° C. to 85° C./3 mmHg). 1H-NMR (CDCl3)δ=4.39 (s, 2H), 5.49 (s, 1H), 5.56 (s, 1H), 7.33-7.51 (m, 5H); 13C NMR (CDCl3)δ=34.2, 117.2, 126.1, 128.3, 128.5, 137.6, 144.2.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (52.0 g, 292 mmol) and benzoylperoxide (2.0 g, 8.0 mmol) were added to a solution of isopropenylbenzene (82.0 g, 694 mmol) in carbon tetrachloride (200 mL). The reaction mixture was heated to reflux. After 18 h, additional N-bromosuccinimide (30.0 g, 168 mmol) was added. After 18 h, the mixture was allowed to cool to ambient temperature and the solid in the mixture was filtered off. The filtrate was concentrated and purified by vacuum distillation (95-120° C., 10 torr). The isolated mixture was purified by silica gel chromatography (100% hexanes) to give the title compound.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Benzene (120 ml), was mixed with 9.00 g (76.2 mmol), of α-methylstyrene, 14.2 g (80.0 mmol), of N-bromosuccinimide, and 300 mg of benzoyl peroxide and the mixture was refluxed for 24 hours. After the solvent was distilled off under reduced pressure, carbon tetrachloride was added and the resulting crystals were filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (n-hexane 100%), to obtain the target compound. The yield, % yield and NMR spectrum were as follows. Yield: 7.72 g, % yield: 51.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromoprop-1-en-2-yl)benzene
Reactant of Route 2
(3-Bromoprop-1-en-2-yl)benzene
Reactant of Route 3
(3-Bromoprop-1-en-2-yl)benzene
Reactant of Route 4
(3-Bromoprop-1-en-2-yl)benzene
Reactant of Route 5
(3-Bromoprop-1-en-2-yl)benzene
Reactant of Route 6
(3-Bromoprop-1-en-2-yl)benzene

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